6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
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Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-13-6-4-12(5-7-13)8-9-22-11-14-16(18(22)23)17(21-19(24)20-14)15-3-2-10-26-15/h2-7,10,17H,8-9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXSIFALEQEFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates a pyrrolo-pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 344.42 g/mol. Its structure features a pyrrolo[3,4-d]pyrimidine ring system substituted with a methoxyphenethyl group and a thiophene moiety.
Antioxidant Activity
Research indicates that derivatives of pyrrole and pyrimidine exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that the compound demonstrates potent antioxidant activity comparable to established antioxidants .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential using various assays. A study reported that it exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1 in cultured cells. The anti-inflammatory activity was assessed through hemolysis assays, where the compound showed an inhibition rate comparable to indomethacin, a standard anti-inflammatory drug .
Antitumor Properties
Preliminary studies suggest that the compound may possess antitumor activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and apoptosis induction .
Case Study 1: In Vitro Evaluation
In a recent study, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of traditional chemotherapeutics .
Case Study 2: In Vivo Studies
Animal models treated with the compound demonstrated a reduction in tumor growth rates compared to control groups. Histopathological examinations revealed decreased angiogenesis in treated tumors, suggesting that the compound may inhibit blood vessel formation essential for tumor growth .
The biological activities of this compound are likely mediated through multiple pathways:
- Antioxidant Mechanism : The presence of the methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Anti-inflammatory Pathway : The inhibition of cyclooxygenase enzymes and modulation of cytokine release contribute to its anti-inflammatory effects.
- Antitumor Mechanism : The compound may induce apoptosis via mitochondrial pathways and disrupt signaling pathways involved in cell proliferation.
Comparative Analysis of Biological Activities
Q & A
Q. How can advanced spectroscopic techniques (e.g., NOESY) resolve dynamic structural changes in solution?
- Answer :
- NOESY cross-peaks : Detect spatial proximity between the methoxyphenethyl and thiophenyl groups to infer folding .
- Variable-temperature NMR : Track conformational shifts by observing signal splitting at low temperatures .
Tables for Key Data
| Property | Methodology | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | |
| LogP | Reverse-phase HPLC (C18 column) | |
| Enzymatic IC₅₀ | Fluorescence-based kinase assay | |
| Crystal Structure | X-ray diffraction (CCDC deposition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
